4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide
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Overview
Description
4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a benzene ring substituted with a sulfonamide group, making it a valuable molecule for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide typically involves multiple steps. One common method is the Friedel-Crafts acylation followed by sulfonation. The process begins with the acylation of toluene to introduce the butyl group, followed by sulfonation to attach the sulfonamide group. The reaction conditions often require the use of catalysts such as aluminum chloride (AlCl₃) and temperatures ranging from 0°C to 50°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Industrial methods also focus on minimizing by-products and waste, making the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution (EAS): This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.
Nucleophilic Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonamide group.
Common Reagents and Conditions
Bromination: Using bromine (Br₂) in the presence of a catalyst like iron(III) bromide (FeBr₃).
Nitration: Using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at low temperatures.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, bromination typically yields brominated derivatives of the original compound, while nitration produces nitro-substituted derivatives .
Scientific Research Applications
4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmaceutical agents, particularly sulfonamide-based antibiotics.
Biological Studies: The compound is used to study enzyme inhibition and protein binding interactions.
Industrial Applications: It serves as an intermediate in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition occurs through competitive binding, where the compound competes with the natural substrate for the active site of the enzyme .
Comparison with Similar Compounds
Similar Compounds
- 4-Methyl-N-(4-methylbenzene-1-sulfonyl)benzene-1-sulfonamide
- 4-Methyl-N-(4-methylbenzene-1-sulfonyl)butylbenzene
Uniqueness
4-Methyl-N-[1-(4-methylbenzene-1-sulfonyl)butyl]benzene-1-sulfonamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
825627-54-1 |
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Molecular Formula |
C18H23NO4S2 |
Molecular Weight |
381.5 g/mol |
IUPAC Name |
4-methyl-N-[1-(4-methylphenyl)sulfonylbutyl]benzenesulfonamide |
InChI |
InChI=1S/C18H23NO4S2/c1-4-5-18(24(20,21)16-10-6-14(2)7-11-16)19-25(22,23)17-12-8-15(3)9-13-17/h6-13,18-19H,4-5H2,1-3H3 |
InChI Key |
ZHGSQTQRZFYXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(NS(=O)(=O)C1=CC=C(C=C1)C)S(=O)(=O)C2=CC=C(C=C2)C |
Origin of Product |
United States |
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